1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol
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Overview
Description
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate amines and alcohols under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1-Amino-2-methyl-4-(thiophen-3-yl)butan-2-ol can be compared with other thiophene derivatives such as:
Methiopropamine: A thiophene-based compound with stimulant properties, used as a norepinephrine-dopamine reuptake inhibitor.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-amino-2-methyl-4-thiophen-3-ylbutan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(11,7-10)4-2-8-3-5-12-6-8/h3,5-6,11H,2,4,7,10H2,1H3 |
InChI Key |
IMNYBZHDXTZPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CSC=C1)(CN)O |
Origin of Product |
United States |
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